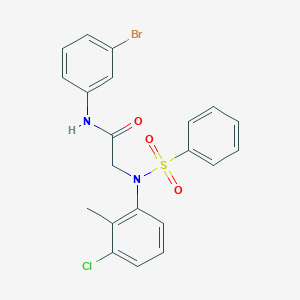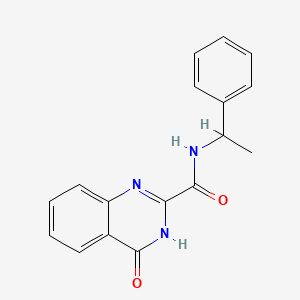
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline, also known as MBOA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. MBOA belongs to the class of azobenzene derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline works by undergoing a photoisomerization reaction upon exposure to light, which results in a change in its molecular conformation. This property has been utilized in drug delivery systems, where this compound can be used to release drugs in a controlled manner upon exposure to light.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and exhibits interesting biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and can also be used as a photosensitizer for photodynamic therapy.
Advantages and Limitations for Lab Experiments
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has several advantages for use in lab experiments, including its photoresponsive properties, low toxicity profile, and ease of synthesis. However, this compound also has limitations, such as its sensitivity to light and the need for specialized equipment for its use in optogenetics.
Future Directions
There are several future directions for the use of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline in scientific research. One potential application is in the development of photoresponsive drug delivery systems for targeted drug delivery. Another potential application is in the field of optogenetics, where this compound can be used to control cellular activity with light. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-phenyldiazenylaniline in the presence of a catalyst. The reaction yields this compound as a yellow solid that can be purified by recrystallization.
Scientific Research Applications
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has been studied for its potential therapeutic applications in various fields such as cancer research, drug delivery systems, and optogenetics. This compound has been found to exhibit photoresponsive properties, making it a promising candidate for optogenetic applications.
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-26-20-13-16(14-21(27-2)22(20)28-3)15-23-17-9-11-19(12-10-17)25-24-18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDLIBGZVXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037877 |
Source


|
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316133-54-7 |
Source


|
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)
